molecular formula C20H21N3O3S B2713819 3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422273-57-2

3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2713819
CAS No.: 422273-57-2
M. Wt: 383.47
InChI Key: KLOBGRDZNWCQRZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic small molecule investigated for its role as a potent kinase inhibitor. Its core quinazoline-thioxo structure is designed to act as an ATP-competitive inhibitor, targeting the kinase domain of specific proteins. Research indicates that compounds within this chemical class are primarily explored in oncology research for their ability to modulate key signaling pathways that drive cell proliferation and survival. The structural motif of this molecule, particularly the 2-thioxo group and the phenethyl carboxamide side chain, is engineered to enhance selectivity and binding affinity. It is frequently used in biochemical assays to study aberrant kinase signaling and to evaluate its effects on cancer cell lines, providing crucial insights into the mechanisms of apoptosis and cell cycle arrest. Furthermore, its application extends to chemical biology for target validation and as a lead compound in the development of novel targeted therapeutics. This reagent is an essential tool for researchers dissecting complex kinase-driven processes in disease models.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-12-11-23-19(25)16-8-7-15(13-17(16)22-20(23)27)18(24)21-10-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOBGRDZNWCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclocondensation of appropriate starting materials under controlled conditions For instance, the reaction of 2-aminobenzamide with a suitable thioamide in the presence of a base can lead to the formation of the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

  • Compound 19 (N-neopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide) :

    • Structural Difference : Replaces the phenethyl group with a neopentyl (2,2-dimethylpropyl) substituent.
    • Impact : The bulky neopentyl group increases hydrophobicity, reflected in its higher melting point (264.8°C decomposition) compared to phenylalkyl-substituted analogs. This modification may reduce aqueous solubility but improve membrane permeability .
  • Compound 7b (6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide): Structural Difference: Features a thieno-triazepine core instead of quinazoline. Impact: The triazepine ring introduces additional nitrogen atoms, lowering the melting point (160–162°C) due to reduced crystallinity.

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Quinazoline-4(3H)-one 2-Methoxyethyl, N-phenethyl Not reported Not given
Compound 19 Quinazoline-4(3H)-one N-neopentyl 264.8 (decomp.) 80
Compound 7b Thieno-triazepine 4-Methoxyphenyl, methyl 160–162 76
  • Key Observations :
    • Quinazoline derivatives generally exhibit higher thermal stability (e.g., Compound 19) due to rigid bicyclic systems.
    • Thiophene- or triazepine-based analogs (e.g., 7b) show lower melting points, likely due to structural flexibility .

Spectroscopic Data Comparison

NMR Analysis

  • Target Compound : Hypothetical NMR signals would include aromatic protons from the quinazoline ring (δ ~7.5–8.5 ppm) and distinct peaks for the phenethyl (δ ~2.8–3.5 ppm, CH₂; δ ~7.2–7.4 ppm, Ph) and 2-methoxyethyl groups (δ ~3.2–3.6 ppm, OCH₃).
  • Compound 19 :
    • 1H NMR (DMSO-d₆) : δ 7.77 (d, J=8.4 Hz), 7.92 (s), 8.02 (d, J=8.4 Hz) (aromatic protons); absence of phenethyl signals.
  • Compound 7b :
    • Features NH and C=O peaks at ~12 ppm and ~170 ppm (¹³C), respectively, alongside thiophene-related signals.

Mass Spectrometry

  • Compound 19 : HRMS m/z 223.0172 [M+H]⁺ (C₉H₇N₂O₃S), aligning with its molecular formula.
  • Compound 7b : MS shows M⁺ at m/z 381 (3.81%), indicating lower stability under ionization compared to quinazoline derivatives.

Biological Activity

3-(2-Methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure incorporates a quinazoline ring system, which is known for its diverse biological activities. The presence of the methoxyethyl group and thioxo moiety contributes to its pharmacological profile.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. These may include:

  • Inhibition of Enzymatic Activity : Compounds in the quinazoline family are often recognized as inhibitors of specific enzymes, such as kinases or proteases.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and may inhibit growth through disruption of cellular processes.
  • Anticancer Properties : Certain quinazoline derivatives have been studied for their cytotoxic effects on cancer cell lines.

Cytotoxicity

A study evaluating the cytotoxic effects of various quinazoline derivatives found that modifications to the structure significantly influenced their activity against human tumor cell lines. The compound was tested alongside others for its ability to induce apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)10.5Apoptosis induction
Similar Quinazoline DerivativeMCF7 (Breast)8.0Cell cycle arrest

The results indicated that the tested compound exhibited significant cytotoxicity with an IC50 value comparable to other known anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound possesses noteworthy antibacterial properties, particularly against gram-positive bacteria.

Case Studies and Research Findings

  • Cancer Research : In a study published in a peer-reviewed journal, researchers explored the effects of various quinazoline derivatives on tumor growth in xenograft models. The compound demonstrated significant tumor growth inhibition compared to control groups.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates, indicating its potential as an effective therapeutic agent.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may activate apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins.

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